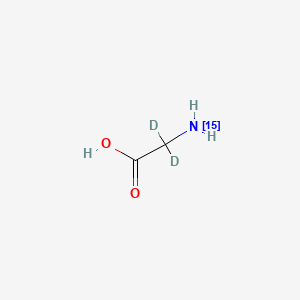![molecular formula C26H44NNaO7S B12409915 sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium;2-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino](1,2-13C2)ethanesulfonate” is a complex organic molecule with a unique structure. This compound is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules. The presence of sodium and sulfonate groups suggests its potential solubility in water and its possible use in various chemical and biological applications.
Méthodes De Préparation
The synthesis of this compound involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent addition of hydroxyl groups and other functional groups. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions, such as cyclization, hydroxylation, and sulfonation, to yield the final product. Industrial production methods may involve optimizing these reactions to increase yield and purity, as well as scaling up the process for large-scale production.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to certain natural products makes it useful in studying biological pathways and mechanisms.
Medicine: It may have potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the cyclopenta[a]phenanthrene core play a crucial role in binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
Cholic acid: A bile acid with a similar cyclopenta[a]phenanthrene core.
Ursodeoxycholic acid: Another bile acid with hydroxyl groups and a similar structure.
Chenodeoxycholic acid: A bile acid with a similar core structure but different functional groups.
Propriétés
Formule moléculaire |
C26H44NNaO7S |
|---|---|
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i10+1,11+1,27+1; |
Clé InChI |
JAJWGJBVLPIOOH-NHBTVZSASA-M |
SMILES isomérique |
C[C@H](CCC(=O)[15NH][13CH2][13CH2]S(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



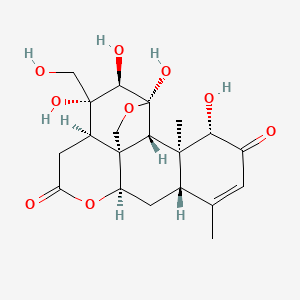
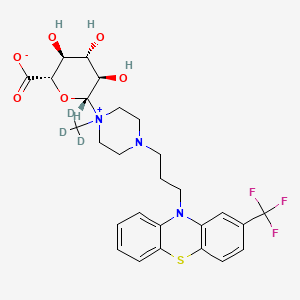
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)


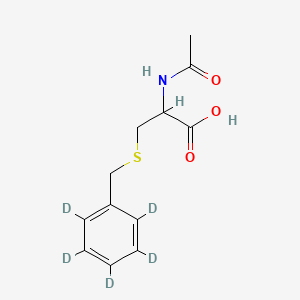
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
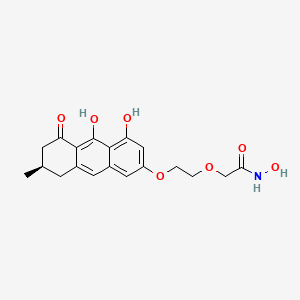
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)

